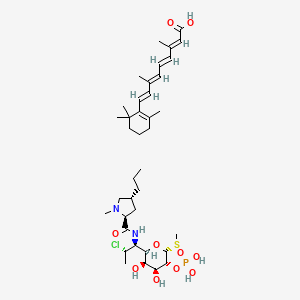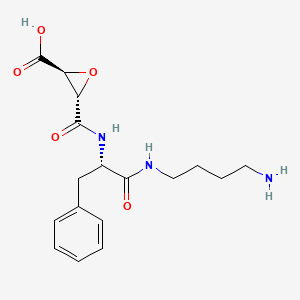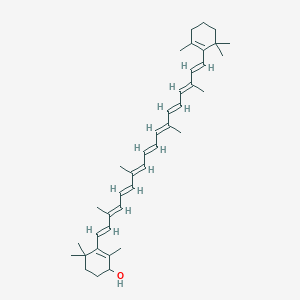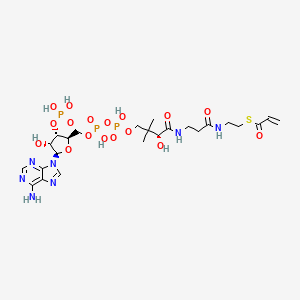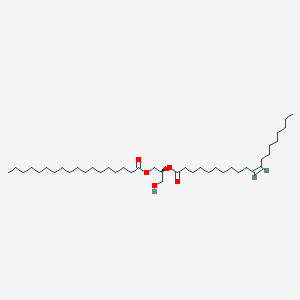![molecular formula C19H27NO3 B1242143 (8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)
(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Org-20781 es un fármaco de molécula pequeña que funciona como un bloqueador de los canales de potasio. Fue desarrollado inicialmente por Organon & Co. para el tratamiento de arritmias cardíacas . El compuesto tiene una fórmula molecular de C19H27NO3 y es conocido por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de Org-20781 implica múltiples pasos, incluida la formación de la estructura principal y las modificaciones posteriores del grupo funcional. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y la información detallada no está disponible públicamente. Los métodos de síntesis generales para compuestos similares a menudo implican:
Formación de la estructura principal: Esto puede implicar reacciones de ciclización o el uso de catalizadores específicos para formar la estructura de anillo deseada.
Modificaciones del grupo funcional: Introducción de grupos funcionales como hidroxilo, amino o éster mediante reacciones de sustitución o adición.
Métodos de producción industrial: La producción industrial de Org-20781 probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir:
Reactores por lotes o de flujo continuo: Para controlar las condiciones de reacción y mejorar la eficiencia.
Técnicas de purificación: Como cristalización, destilación o cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: Org-20781 puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno o eliminación de átomos de hidrógeno.
Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Reactivos como halógenos (cloro, bromo) o nucleófilos (aminas, alcoholes).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Como compuesto modelo para estudiar bloqueadores de los canales de potasio y sus interacciones con otras moléculas.
Biología: Investigación de sus efectos en los procesos celulares y la regulación de los canales iónicos.
Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el descubrimiento de fármacos.
Mecanismo De Acción
Org-20781 ejerce sus efectos bloqueando los canales de potasio, que son esenciales para mantener la actividad eléctrica de las células, particularmente en el corazón . Al inhibir estos canales, Org-20781 puede prevenir la actividad eléctrica anormal que conduce a las arritmias. Los objetivos moleculares incluyen proteínas específicas del canal de potasio, y las vías involucradas están relacionadas con la regulación del ritmo cardíaco y la señalización eléctrica.
Compuestos Similares:
Amiodarona: Otro bloqueador de los canales de potasio utilizado para tratar las arritmias.
Sotalol: Un betabloqueante con propiedades de bloqueo de los canales de potasio.
Dofetilida: Un bloqueador selectivo de los canales de potasio utilizado para el control del ritmo en la fibrilación auricular.
Comparación: Org-20781 es único en su estructura molecular específica y los canales de potasio específicos que ataca. En comparación con otros compuestos similares, Org-20781 puede ofrecer diferentes propiedades farmacocinéticas, como absorción, distribución, metabolismo y excreción, lo que puede influir en su eficacia y perfil de seguridad.
Comparación Con Compuestos Similares
Amiodarone: Another potassium channel blocker used to treat arrhythmias.
Sotalol: A beta-blocker with potassium channel blocking properties.
Dofetilide: A selective potassium channel blocker used for rhythm control in atrial fibrillation.
Comparison: Org-20781 is unique in its specific molecular structure and the particular potassium channels it targets. Compared to other similar compounds, Org-20781 may offer different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which can influence its efficacy and safety profile.
Propiedades
Fórmula molecular |
C19H27NO3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol |
InChI |
InChI=1S/C19H27NO3/c1-19-6-5-11-12(14(19)9-17(23)18(19)20-2)4-3-10-7-15(21)16(22)8-13(10)11/h7-8,11-12,14,17-18,20-23H,3-6,9H2,1-2H3/t11-,12+,14-,17+,18-,19-/m0/s1 |
Clave InChI |
YVBSZXJRJYYVQR-AFKMTKAPSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2NC)O)CCC4=CC(=C(C=C34)O)O |
SMILES canónico |
CC12CCC3C(C1CC(C2NC)O)CCC4=CC(=C(C=C34)O)O |
Sinónimos |
2-hydroxy-Org-7797 Org 20781 Org-20781 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



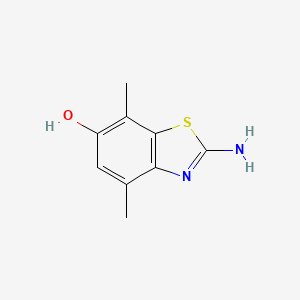
![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]methanesulfonamide](/img/structure/B1242064.png)

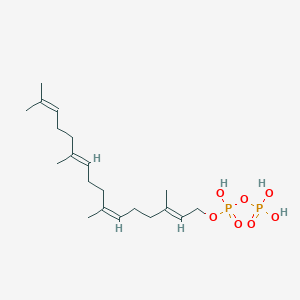
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3As,7aR)-1-[(2R)-3-ethoxy-7-ethyl-7-hydroxynon-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1242068.png)
![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1242070.png)
![methyl (15S,16R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1242073.png)
